2-Amino-3-ethoxy-6-fluorobenzoic acid
Overview
Description
2-Amino-3-ethoxy-6-fluorobenzoic acid is a useful research compound. Its molecular formula is C9H10FNO3 and its molecular weight is 199.18 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Many benzoic acid derivatives target enzymes or receptors in the body. The specific targets depend on the functional groups attached to the benzoic acid core .
Mode of Action
The compound could interact with its targets through various mechanisms, such as competitive inhibition, where the compound competes with a substrate for binding to an enzyme’s active site .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its specific targets. For example, if the compound targets an enzyme involved in a metabolic pathway, it could alter the production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, the presence of the ethoxy group might enhance its lipid solubility, potentially improving its absorption and distribution .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the pathways they are involved in. For instance, if the compound inhibits an enzyme involved in inflammation, it could have anti-inflammatory effects .
Action Environment
Environmental factors such as pH and temperature could influence the compound’s action, efficacy, and stability. For example, extreme pH values could affect the compound’s ionization state, potentially altering its interaction with its targets .
Biochemical Analysis
Biochemical Properties
It is known that benzoic acid derivatives can participate in a variety of biochemical reactions . They can act as substrates for enzymes, interact with proteins, and form complexes with other biomolecules. The exact nature of these interactions depends on the specific structure of the benzoic acid derivative .
Cellular Effects
It is possible that this compound could influence cell function by interacting with cellular proteins or enzymes, affecting cell signaling pathways, altering gene expression, or influencing cellular metabolism .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, or changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is currently no available information on how the effects of 2-Amino-3-ethoxy-6-fluorobenzoic acid vary with different dosages in animal models .
Metabolic Pathways
Benzoic acid derivatives are known to participate in various metabolic pathways .
Transport and Distribution
It is possible that this compound could interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It is possible that this compound could be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Properties
IUPAC Name |
2-amino-3-ethoxy-6-fluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3/c1-2-14-6-4-3-5(10)7(8(6)11)9(12)13/h3-4H,2,11H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHSUMPJDVWQSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)F)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.